Lanthanum nitrate

概要

説明

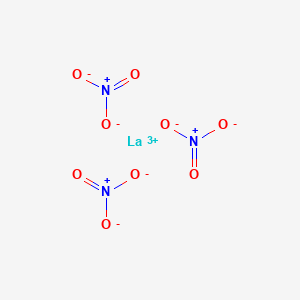

Lanthanum nitrate (La(NO₃)₃), particularly in its hexahydrate form (La(NO₃)₃·6H₂O, CAS 10277-43-7), is a water-soluble, hygroscopic crystalline compound with a molecular weight of 432.92 g/mol . It serves as a critical precursor in materials science, catalysis, and specialty glass production. Key properties include:

- Thermal Behavior: Dehydration begins at ~250°C, followed by nitrate decomposition (380–650°C), ultimately yielding La₂O₃ at 650°C .

- Chemical Stability: Highly reactive in aqueous solutions, forming complexes with uranyl nitrate and other transition metal salts .

- Applications: Catalysis: Efficiently promotes three-component reactions in organic synthesis (e.g., 3,4-dihydropyrimidinones), leveraging its low toxicity and high atom economy . Electron Microscopy: Used as a staining agent due to its affinity for biological membranes . Materials Synthesis: Electrochemical deposition of La(OH)₃ nanorods for solid oxide fuel cells and optical ceramics .

準備方法

Synthetic Routes and Reaction Conditions

Lanthanum nitrate is typically prepared by reacting lanthanum oxide (La₂O₃) with nitric acid (HNO₃). The reaction produces this compound and water:

[ \text{La}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{La(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]

This reaction is carried out under controlled conditions to ensure complete conversion of lanthanum oxide to this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves dissolving lanthanum oxide in concentrated nitric acid, followed by crystallization to obtain pure this compound. The crystallized product is then dried and packaged for various applications.

化学反応の分析

Thermal Decomposition

Thermal degradation of La(NO₃)₃·6H₂O is a multi-stage process involving hydrolysis, denitrification, and oxide formation:

Key Stages and Products

Contrastingly, some studies report simpler decomposition to La₂O₃, NO, and O₂ at 499°C , highlighting variability due to experimental conditions.

Aqueous Reactions

In solution, La³⁺ ions exhibit characteristic reactivity:

Double Salt Formation

La(NO₃)₃ forms crystalline double salts with nitrates of Mg²⁺, Ca²⁺, NH₄⁺, and other cations . Examples include:

-

La(NO₃)₃·2NH₄NO₃·4H₂O

-

La(NO₃)₃·3Mg(NO₃)₂·24H₂O

Acid-Base Reactions

La³⁺ hydrolyzes in water to form weakly acidic solutions:

This property is exploited in water treatment to bind phosphates .

Coordination Chemistry in Solvents

La(NO₃)₃ adapts its coordination sphere based on solvent composition:

| Solvent System | Coordination Structure | Ligands (O donors) | Reference |

|---|---|---|---|

| Pure methanol | 10-coordinate bicapped square antiprism | 6 MeOH, 4 NO₃⁻ | |

| Ethyl ammonium nitrate | 12-coordinate icosahedron | 8–10 NO₃⁻, 2–4 MeOH |

Nitrate ligands bind in mono- or bidentate modes, with flexibility increasing in ionic liquids .

Organic Reactions

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride, 25–60°C | Acetylated alcohols, phenols | |

| α-Amino nitriles | TMSCN, one-pot synthesis | α-Amino nitriles |

Biodiesel Production

La₂O₃ derived from nitrate decomposition exhibits bifunctional acid-base sites, enhancing transesterification efficiency .

科学的研究の応用

Green Chemistry

Catalytic Applications

Lanthanum nitrate serves as an effective catalyst in several chemical reactions, contributing to the principles of green chemistry. Its low toxicity and efficiency make it ideal for:

- Organic Synthesis : this compound facilitates the synthesis of α-amino nitriles from α-carbonyl compounds, amines, and trimethylsilyl cyanide (TMSCN) in a one-step reaction. This method is not only time-efficient but also minimizes the use of hazardous materials .

- Acylation Reactions : It is utilized in the acylation of alcohols, phenols, and amines with acetic anhydride, yielding acetyl compounds under mild conditions. This process reduces energy consumption and minimizes by-products, making it advantageous for pharmaceutical applications .

- Solvent-Free Reactions : this compound enables solvent-free reactions for synthesizing acetals and bis(indolyl)methanes, which are critical in medicinal chemistry .

Nanomaterial Synthesis

This compound is a precursor for producing various lanthanum-based nanomaterials through hydrothermal methods. Notable applications include:

- Thin Film Production : It is used to create lanthanum manganese oxide (LaMnO₃) thin films, which are essential in electronic devices and energy storage systems .

- Lanthanum Sulfide Oxides : These materials have potential applications in advanced manufacturing and environmental science due to their unique electronic properties .

Biomedical Research

This compound's safety profile has led to its exploration in biomedical applications:

- Feed Additives : Studies have evaluated this compound as a feed additive in animal studies, showing no significant genotoxic effects at certain dosages. This suggests its potential as a safe supplement in animal husbandry .

- Toxicological Studies : Research on the subchronic toxicity of this compound has provided insights into its biological effects at cellular levels. While higher doses indicated some adverse effects on liver function in rodent models, lower doses showed no significant biochemical changes .

Environmental Applications

The compound is also being investigated for its role in environmental science:

- Actinide Chemistry : this compound plays a role in studying actinide pollutants' behavior and speciation in environmental samples. Its ability to complex with various ions aids in understanding the fate and transport of hazardous materials .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Green Chemistry | Catalysis in organic synthesis | Low toxicity, efficient reactions |

| Acylation reactions | Mild conditions, reduced energy consumption | |

| Solvent-free reactions | Environmentally friendly | |

| Nanomaterial Synthesis | Production of LaMnO₃ thin films | Applications in electronics and energy storage |

| Creation of lanthanum sulfide oxides | Advanced manufacturing capabilities | |

| Biomedical Research | Feed additives | Safe for animal consumption |

| Toxicological studies | Insights into biological effects | |

| Environmental Science | Actinide pollutant studies | Understanding hazardous material behavior |

作用機序

The mechanism of action of lanthanum nitrate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of intermediate compounds and enhances the reaction rate. In biological systems, this compound can interact with cellular components, affecting various biochemical pathways .

類似化合物との比較

Thermal and Structural Properties

Key Observations :

- Thermal Stability : Lanthanum nitrate decomposes at lower temperatures than yttrium and scandium nitrates, making it more reactive in precursor-based syntheses .

- Structural Analogues: La(NO₃)₃·6H₂O shares a pentaaqua coordination structure with other lanthanide nitrates (e.g., [Ln(NO₃)₃(H₂O)₅]·H₂O), but its lower dehydration temperature distinguishes it from Y/Sc analogues .

Catalytic Performance

Insights :

- Organic Synthesis: La(NO₃)₃ outperforms lanthanum acetate in atom economy and reaction rates due to its higher solubility and nitrate ion mobility .

- Safety: Unlike uranyl nitrate, La(NO₃)₃ lacks radioactivity, broadening its applicability in biological and environmental contexts .

Solubility and Permeability

Mechanistic Notes:

- Permeability: La³⁺ ions (from La(NO₃)₃ or LaCl₃) exhibit low membrane permeability due to their large ionic radius and strong charge density, unlike smaller cations like Na⁺ .

Industrial and Environmental Impact

Critical Analysis :

- Sustainability: La(NO₃)₃ is favored over lanthanum stearate in "green" chemistry due to its lower environmental persistence .

生物活性

Lanthanum nitrate, a compound of lanthanum, has garnered attention for its diverse biological activities, particularly in the fields of toxicology, biochemistry, and pharmacology. This article provides an overview of its biological effects, supported by experimental studies, case analyses, and data tables.

Overview of this compound

This compound is a rare earth element compound that exhibits unique properties due to its ionic nature. It is often studied for its potential applications in various fields, including medicine and environmental science. Its biological activity is primarily influenced by its interactions with biological systems at cellular and subcellular levels.

Subchronic Toxicity in Rats

A significant study explored the subchronic toxicity of this compound in rats over six months. Different doses (0.1 mg/kg to 20 mg/kg) were administered, revealing the following key findings:

- Low Doses (0.1 mg/kg) : Increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which are indicators of enhanced antioxidant defense mechanisms. Intracellular glycogen levels showed an increasing trend, suggesting improved metabolic activity.

- High Doses (20 mg/kg) : Notable pathological changes were observed, including weight loss, decreased glycogen in hepatocytes, and inflammatory cell infiltration in liver tissues. The study indicated that higher doses correlate with adverse biochemical changes and cellular damage .

Table 1: Summary of Toxicological Findings

| Dose (mg/kg) | Weight Change | Glycogen Levels | SOD Activity | Pathological Changes |

|---|---|---|---|---|

| 0.1 | No change | Increased | Increased | Normal |

| 2.0 | Minor loss | Stable | Increased | Mild changes |

| 10.0 | Moderate loss | Decreased | Decreased | Significant changes |

| 20.0 | Significant loss | Severely decreased | Decreased | Severe damage |

Effects on Bone Cells

Research has shown that lanthanum ions can influence bone metabolism significantly:

- Osteoblast Differentiation : Studies indicated that low concentrations of this compound enhance osteoblast differentiation, while high concentrations inhibit this process through activation of specific signaling pathways .

- Osteoclast Formation : Lanthanum has been reported to inhibit osteoclast formation and function in vitro, which may have implications for bone health and diseases such as osteoporosis .

Table 2: Effects on Bone Cell Activity

| Concentration (µM) | Osteoblast Activity | Osteoclast Activity |

|---|---|---|

| Low (1-10) | Increased | Inhibited |

| High (50-100) | Decreased | Inhibited |

Neurotoxicity Studies

Recent studies have highlighted the neurotoxic effects of this compound:

- C. elegans Model : Exposure to lanthanum was linked to neuronal damage and behavioral defects in C. elegans, underscoring potential risks associated with lanthanum exposure in higher organisms .

Use in Lithium Anodes

This compound has been explored as an additive in lithium batteries for enhancing cycling stability. Its incorporation into electrolytes has shown promise in improving the performance and longevity of lithium anodes .

Q & A

Q. Basic: What are the established methods for synthesizing high-purity lanthanum nitrate for laboratory use?

Answer:

this compound is commonly synthesized by dissolving lanthanum oxide (La₂O₃) in nitric acid. A standardized protocol involves:

- Step 1: Reacting La₂O₃ with a 1:3 nitric acid solution under slow heating in a fume hood until dissolution .

- Step 2: Diluting the solution with distilled water to achieve desired molarity (e.g., ~1 M).

- Step 3: Purifying via recrystallization or vacuum drying for hygroscopic control .

For crystal growth (e.g., tris-thiourea this compound), slow evaporation at controlled temperatures (±0.1°C accuracy) is employed to ensure single-crystal formation .

Q. Basic: How does the solubility of this compound vary across solvents, and what thermodynamic principles govern this behavior?

Answer:

this compound exhibits high solubility in water and ethanol-water mixtures. Key

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Engineering Controls: Use fume hoods to avoid inhalation; monitor airborne concentrations .

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.

- Emergency Measures: Immediate flushing with water for skin/eye contact; pH-neutralization of spills .

- Waste Disposal: Segregate from organic waste due to oxidizer properties (GHS03 classification) .

Q. Advanced: What methodologies resolve contradictions in speciation studies of this compound complexes?

Answer:

Discrepancies in complex stoichiometry (e.g., La:NO₃⁻ ratios) are addressed via:

- Potentiometric Titrations: Direct/reverse methods to identify endpoints (e.g., La³⁺ + WO₄²⁻ → La₂(WO₄)₃ at pH 4.0–8.0) .

- Spectroscopic Validation: Polarized Raman bands (1475 cm⁻¹) confirm tridentate nitrate coordination, while ion-selective electrodes quantify free nitrate .

- Thermodynamic Modeling: Formation constants (e.g., log K = 30.0 ± 4.0 for 1:1 La-NO₃⁻ complexes) reconcile solution-phase behavior .

Q. Advanced: How can this compound’s catalytic properties be exploited in material synthesis?

Answer:

this compound serves as a precursor in:

- Perovskite Synthesis: Hydrothermal reactions with TiCl₄/ZrOCl₂ at 10 M KOH yield Pb-based perovskites (e.g., (Pb₀.₉₆La₀.₀₃)(Zr₀.₅₁Ti₀.₄₇Nb₀.₀₂O₃)) .

- Oxyapatite Production: Sol-gel methods using La(NO₃)₃·6H₂O and citric acid achieve high-purity lanthanum silicate .

Key parameters: stoichiometric control (±0.1% tolerance) and pH-dependent crystallization .

Q. Advanced: How do subchronic toxicity studies inform safe exposure limits for this compound in biomedical research?

Answer:

A 90-day rodent study (50 mg/kg·BW) revealed:

- Tissue Accumulation: Liver > spleen > femur (ICP-MS data) but no histopathological damage .

- DNA Safety: No significant tail DNA% increase in comet assays, even at 50 mg/kg .

- Benchmark Dose (BMD): 25 mg/kg·BW identified as a conservative safety threshold .

Contradictions with older studies (e.g., oxidative stress claims) are resolved via longitudinal exposure protocols .

Q. Advanced: What experimental designs optimize reproducibility in this compound-based electrochemical studies?

Answer:

- Electrode Preparation: Use microburettes for precise titrant addition (±0.01 mL accuracy) .

- Thermostating: Maintain 25.0 ± 0.1°C to minimize conductivity drift .

- Validation: Cross-check electrometric results with gravimetric precipitate analysis (e.g., La/W molar ratios) .

Q. Methodological: How to characterize hygroscopicity in this compound hydrates?

Answer:

- Gravimetric Analysis: Monitor mass changes under controlled humidity (e.g., 40% RH).

- X-ray Diffraction (XRD): Identify hydrate phases (e.g., hexahydrate vs. anhydrous forms) .

- Thermogravimetric Analysis (TGA): Dehydration onset at 110°C (hexahydrate → tetrahydrate) .

Q. Methodological: What strategies mitigate contamination in this compound solutions during long-term storage?

Answer:

- Container Material: Use borosilicate glass or PTFE to prevent La³⁺ leaching.

- Preservation: Acidify to pH < 2 with HNO₃; store at 4°C to retard hydrolysis .

- Purity Checks: Regular ICP-OES validation for trace metals (e.g., Fe³⁺, Ca²⁺) .

Q. Emerging Research: Can this compound be functionalized for environmental remediation applications?

Answer:

- Phosphate Sequestration: La(NO₃)₃ reacts with PO₄³⁻ to form LaPO₄, reducing eutrophication (95% efficiency at pH 6–8) .

- Catalytic NOₓ Reduction: Supported La catalysts (e.g., LaCoO₃) show 80% NO conversion at 300°C .

- Challenges: Balance La³⁺ leaching (< 0.1 ppm) with reactivity via ligand-modification (e.g., citrate chelation) .

特性

IUPAC Name |

lanthanum(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDKNKUEBJQCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890639 | |

| Record name | Lanthanum (III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Mallinckrodt Baker MSDS] Soluble in water; [Nordberg, p. 904] | |

| Record name | Lanthanum nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35099-99-1, 10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035099991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum (III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33A856C3T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。